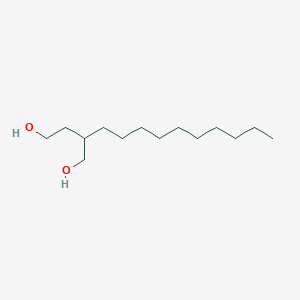
1,4-Butanediol, 2-decyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Butanediol, 2-decyl- is an organic compound belonging to the family of diols, which are compounds containing two hydroxyl (OH) groups. This compound is a derivative of 1,4-butanediol, with a decyl group attached to the second carbon atom. It is a colorless, viscous liquid that is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1,4-butanediol, 2-decyl- can be achieved through several methods. One common synthetic route involves the reaction of 1,4-butanediol with a decyl halide in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of several hours.
Industrial production methods for 1,4-butanediol, 2-decyl- often involve the continuous hydrogenation of 2-butyne-1,4-diol using modified nickel catalysts. This process is carried out at temperatures between 80-170°C and pressures of 250-300 bar .
Análisis De Reacciones Químicas
1,4-Butanediol, 2-decyl- undergoes various chemical reactions, including:
Oxidation: When exposed to oxidizing agents, 1,4-butanediol, 2-decyl- can be converted into corresponding aldehydes or carboxylic acids.
Reduction: This compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed from these reactions include tetrahydrofuran, butyrolactone, and various esters .
Aplicaciones Científicas De Investigación
1,4-Butanediol, 2-decyl- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various polymers and resins.
Biology: This compound is utilized in the study of metabolic pathways and enzyme reactions.
Industry: 1,4-Butanediol, 2-decyl- is used in the production of spandex fibers, urethane elastomers, and copolyester ethers
Mecanismo De Acción
The mechanism of action of 1,4-butanediol, 2-decyl- involves its interaction with various molecular targets and pathways. It can act as a solvent, facilitating the dissolution and transport of other compounds. Additionally, it can undergo enzymatic conversion to form active metabolites that participate in biochemical reactions. For example, it can be converted to gamma-hydroxybutyrate (GHB) through enzymatic oxidation .
Comparación Con Compuestos Similares
1,4-Butanediol, 2-decyl- can be compared with other similar compounds, such as:
1,2-Butanediol: Another diol with hydroxyl groups on adjacent carbon atoms.
1,3-Butanediol: A diol with hydroxyl groups on the first and third carbon atoms.
2,3-Butanediol: A diol with hydroxyl groups on the second and third carbon atoms.
cis-Butene-1,4-diol: A diol with hydroxyl groups on the first and fourth carbon atoms in a cis configuration.
The uniqueness of 1,4-butanediol, 2-decyl- lies in its decyl group, which imparts distinct chemical and physical properties, making it suitable for specific industrial and research applications.
Propiedades
Número CAS |
120902-88-7 |
|---|---|
Fórmula molecular |
C14H30O2 |
Peso molecular |
230.39 g/mol |
Nombre IUPAC |
2-decylbutane-1,4-diol |
InChI |
InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-14(13-16)11-12-15/h14-16H,2-13H2,1H3 |
Clave InChI |
FHXBCFFDAGGOMR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CCO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



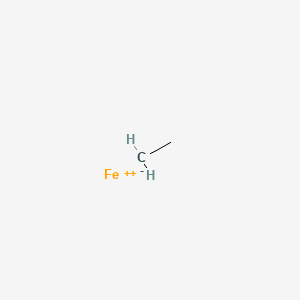

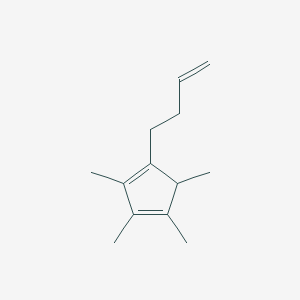


![1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one](/img/structure/B14296283.png)
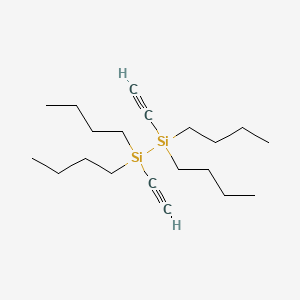
![1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene](/img/structure/B14296293.png)
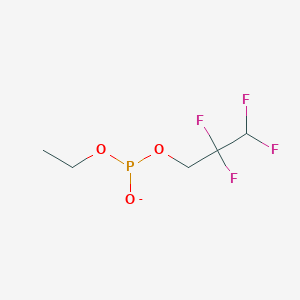
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
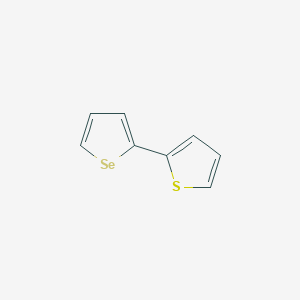
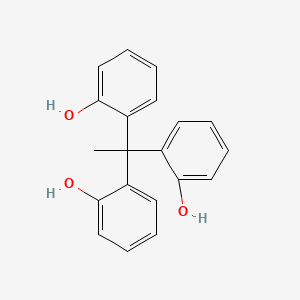
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)
